molecular formula C11H11N3O2 B015025 6-Amino-1-benzyluracil CAS No. 41862-11-7

6-Amino-1-benzyluracil

Cat. No. B015025
CAS RN: 41862-11-7
M. Wt: 217.22 g/mol
InChI Key: QMKJOZVQZBJSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-benzyluracil is a compound of interest due to its utility in synthesizing a variety of heterocyclic and pharmaceutical structures. Its properties and applications in chemical synthesis stem from its reactive amino group and the benzyl group, which can undergo various transformations.

Synthesis Analysis

The synthesis of 6-amino-1-benzyluracil derivatives involves multiple methods. One approach includes the reaction of tris(trimethylsilyl)6-aminouracil with various alkyl- and arylalkyl halides, catalyzed by AlCl3 or iodine, to produce 3-substituted-6-aminouracil derivatives (Müller, 1991). Another method employs multicomponent reactions involving 6-aminouracil as a starting material for synthesizing heterocyclic structures (Ziarani, Nasab, & Lashgari, 2016).

Molecular Structure Analysis

The molecular structure of derivatives related to 6-amino-1-benzyluracil has been determined through crystallography. For instance, molecules exhibit extensive intermolecular N-H...N and N-H...O hydrogen bonding and are further stabilized by π-π stacking interactions, indicating a dense and stable crystalline structure (Hwang et al., 2006).

Chemical Reactions and Properties

6-Amino-1-benzyluracil acts as a precursor for various chemical reactions, leading to the synthesis of novel compounds. For example, its reactions with heterocumulenes lead to pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005). It also reacts with aldehydes in water under FeCl3·6H2O catalysis to synthesize 5-alkyl/arylidenebarbituric acids (Kalita, Mecadon, & Deka, 2014).

Safety And Hazards

When handling 6-Amino-1-benzyluracil, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-amino-1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKJOZVQZBJSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290717
Record name 6-Amino-1-benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-benzyluracil

CAS RN

41862-11-7
Record name 6-Amino-1-benzyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41862-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-benzyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41862-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzylurea (33.3 mmol), 2-cyanoacetic acid (36.63 mmol) and Ac2O (20 mL) was heated at 75-80° C. for 2 hours. After cooling to room temperature, 30 mL of Et2O was added and the resultant suspension was stirred for 1 h. The solid intermediate was filtered, suspended in a mixture of water (30 mL) and ethanol (15 mL) and heated at 80-85° C. 5 mL of 10% NaOH were slowly added. After 30 minutes, the reaction mixture was concentrated, acidified with 10% HCl and the precipitate collected by filtration (Yellow solid. Yield 70-80%).
Quantity
33.3 mmol
Type
reactant
Reaction Step One
Quantity
36.63 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-benzyluracil
Reactant of Route 2
Reactant of Route 2
6-Amino-1-benzyluracil
Reactant of Route 3
Reactant of Route 3
6-Amino-1-benzyluracil
Reactant of Route 4
6-Amino-1-benzyluracil
Reactant of Route 5
Reactant of Route 5
6-Amino-1-benzyluracil
Reactant of Route 6
Reactant of Route 6
6-Amino-1-benzyluracil

Citations

For This Compound
23
Citations
S Youssif, SF Mohamed - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
… derivatives of 5-arylmethylenebis(1methyl-6-amino-2-thiouracils) and 5-aryldipyrimidopyridines were prepared by stirring of 6-amino-1-methyl-2-thiouracil and 6-amino-1-benzyluracil …
S El-Kalyoubi, F Agili - Molecules, 2020 - mdpi.com
… acetoacetate with 6-amino-1-benzyluracil 1a under reflux condition in ethanol. Additionally, condensation of ethyl 2-(2-hydroxybenzylidene) acetoacetate with 6-amino-1-benzyluracil in …
Number of citations: 17 0-www-mdpi-com.brum.beds.ac.uk
YS Lee, KJ Lee - Bulletin of the Korean Chemical Society, 2002 - koreascience.kr
… Recently, Perez-Perez and co-workers reported5 that the reactions of 6-amino-1 -benzyluracil 1 with N-bromosuccinimide (NBS) in pyridine at 80 C afforded 6-amino-1benzyl-5-…
Number of citations: 2 koreascience.kr
VB Sokolov, AY Aksinenko, TA Epishina… - Russian Chemical …, 2012 - Springer
… The starting com pound 6 amino 1 benzyluracil (9) was prepared as described earlier.2 Aminothiazole (2), methyl trifluoropyruvate (3), 2 aminothiazoline (6), N cyclohexylbenzamidine (…
EM Priego, MJ Camarasa, MJ Pérez-Pérez - Synthesis, 2001 - thieme-connect.com
… In the course of our research on purines, we were interested in introducing different substituents at the N-3 position of 6-amino-1-benzyluracil (1) under smooth conditions. Thus, we …
ESHE Ashry, S Youssif, ME Ahwany… - Journal of Chemical …, 2005 - journals.sagepub.com
… 6-Amino-1-benzyluracil (1): This compound was prepared according to a reported method.… mmol) in water (2.0 ml) were added dropwise to 6-amino-1-benzyluracil (1) (1.0 g, 4.60 mmol) …
H El Sayed, S Youssif, M El Ahwanyb… - JOURNAL OF …, 2005 - researchgate.net
… 6-Amino-1-benzyluracil (1): This compound was prepared according to a reported method.… mmol) in water (2.0 ml) were added dropwise to 6-amino-1-benzyluracil (1) (1.0 g, 4.60 mmol) …
Number of citations: 0 www.researchgate.net
MJ Pérez-Pérez, EM Priego, ML Jimeno… - Synlett, 2002 - thieme-connect.com
… Thus, treatment of 6-amino-1-benzyluracil 1 with 0.9 equivalents of NBS in pyridine at 80 ºC (entry 1) afforded, exclusively, the 5-bromo derivative 2 in 74% yield. On the other hand, …
EM Priego, J von Frijtag Drabbe Kuenzel… - Journal of medicinal …, 2002 - ACS Publications
… N-Bromosuccinimide (NBS) (445 mg, 2.5 mmol) was added into a suspension of 6-amino-1-benzyluracil (1) (217 mg, 1.0 mmol) in dry CH 3 CN (8 mL), and the mixture was heated at 80 …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
AY Aksinenko, TV Goreva, TA Epishina… - Journal of Fluorine …, 2017 - Elsevier
… To a stirred solution of 2 mmol of 6-amino-1-benzyluracil in 5 mL of DMF 2 mmol of imine 1a was added at 20 C. Stirring was continued at 20 C for 12 h and the solvent was evaporated. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.